![molecular formula C18H22N4O2S B4083253 2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4083253.png)
2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a quinazolinone core
Preparation Methods
The synthesis of 2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step typically involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chemical Reactions Analysis
2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one include:
2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound shares the morpholine and aminoethyl groups but has a pyridine ring instead of a quinazolinone core.
2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide: This compound also contains the morpholine and aminoethyl groups but differs in the acetamide functional group.
The uniqueness of this compound lies in its specific combination of the quinazolinone core, morpholine ring, and thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16-11-13(17-2-1-9-25-17)10-15-14(16)12-20-18(21-15)19-3-4-22-5-7-24-8-6-22/h1-2,9,12-13H,3-8,10-11H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABILQJVDVTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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